molecular formula C13H20FN5 B11751198 [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11751198
M. Wt: 265.33 g/mol
InChI Key: AYPHEHYJRGZZGT-UHFFFAOYSA-N
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Description

(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that features two pyrazole rings, each substituted with different alkyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent alkylation reactions introduce the ethyl, methyl, and fluoroethyl groups under controlled conditions using alkyl halides and appropriate bases.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoroethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of fully reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with new functional groups.

Scientific Research Applications

(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate access. The pathways involved often include signal transduction cascades that lead to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • (1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine
  • (1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine

Uniqueness

(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine is unique due to the presence of the fluoroethyl group, which can impart distinct electronic properties and reactivity compared to its chloro- and bromo- counterparts

Properties

Molecular Formula

C13H20FN5

Molecular Weight

265.33 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-[1-(2-fluoroethyl)pyrazol-4-yl]methanamine

InChI

InChI=1S/C13H20FN5/c1-3-18-10-13(11(2)17-18)8-15-6-12-7-16-19(9-12)5-4-14/h7,9-10,15H,3-6,8H2,1-2H3

InChI Key

AYPHEHYJRGZZGT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNCC2=CN(N=C2)CCF

Origin of Product

United States

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